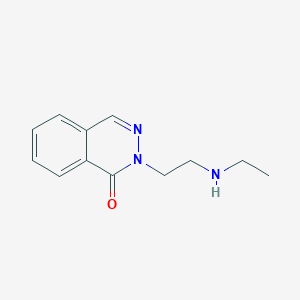![molecular formula C18H24Cl2N2O4 B8481430 tert-butyl N-[1-[2-(3,5-dichlorophenoxy)acetyl]piperidin-4-yl]carbamate](/img/structure/B8481430.png)
tert-butyl N-[1-[2-(3,5-dichlorophenoxy)acetyl]piperidin-4-yl]carbamate
描述
tert-butyl N-[1-[2-(3,5-dichlorophenoxy)acetyl]piperidin-4-yl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a dichlorophenoxy group, and a tert-butyl carbamate moiety. Its chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[2-(3,5-dichlorophenoxy)acetyl]piperidin-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3,5-dichlorophenol with chloroacetyl chloride to form 2-(3,5-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with piperidine to yield 1-(2-(3,5-dichlorophenoxy)acetyl)piperidine. Finally, the piperidine derivative is treated with tert-butyl chloroformate to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
tert-butyl N-[1-[2-(3,5-dichlorophenoxy)acetyl]piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
科学研究应用
tert-butyl N-[1-[2-(3,5-dichlorophenoxy)acetyl]piperidin-4-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of tert-butyl N-[1-[2-(3,5-dichlorophenoxy)acetyl]piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective groups.
N-Boc-piperidine: Another piperidine derivative with a tert-butyl carbamate group.
3,5-Dichlorophenoxyacetic acid: A related compound with a similar phenoxy group.
Uniqueness
tert-butyl N-[1-[2-(3,5-dichlorophenoxy)acetyl]piperidin-4-yl]carbamate is unique due to its combination of a piperidine ring, dichlorophenoxy group, and tert-butyl carbamate moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or related compounds .
属性
分子式 |
C18H24Cl2N2O4 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC 名称 |
tert-butyl N-[1-[2-(3,5-dichlorophenoxy)acetyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C18H24Cl2N2O4/c1-18(2,3)26-17(24)21-14-4-6-22(7-5-14)16(23)11-25-15-9-12(19)8-13(20)10-15/h8-10,14H,4-7,11H2,1-3H3,(H,21,24) |
InChI 键 |
CVECNZWWASXHCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)COC2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
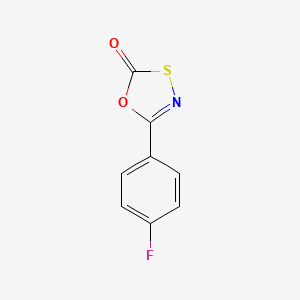
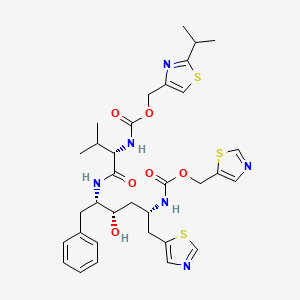

![6-(TERT-BUTYL) 5-METHYL 5-METHYL-6-AZASPIRO[2.5]OCTANE-5,6-DICARBOXYLATE](/img/structure/B8481378.png)
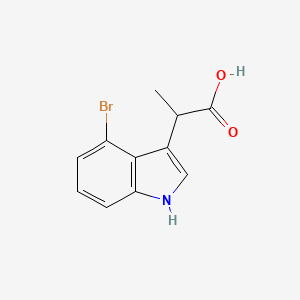
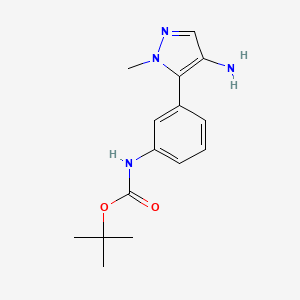
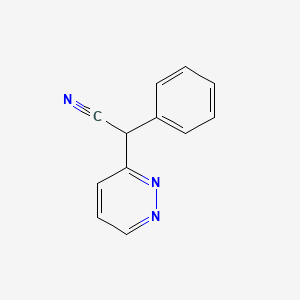
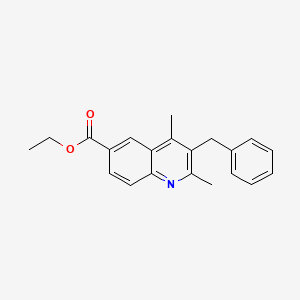
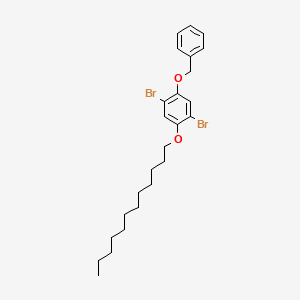
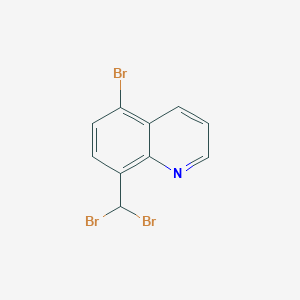
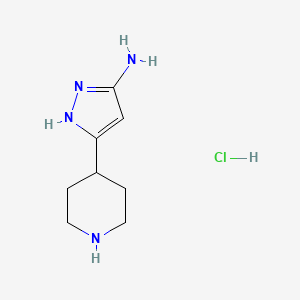
![6-[4-(Benzenesulfinyl)butoxy]quinolin-2(1H)-one](/img/structure/B8481447.png)
![Spiro[4.6]undec-8-ene-2-methanol](/img/structure/B8481452.png)
